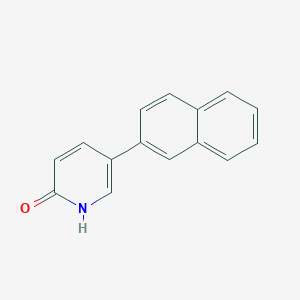

5-(Naphthalen-2-yl)pyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-naphthalen-2-yl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15-8-7-14(10-16-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVHHXFRKPYQOGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CNC(=O)C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682871 | |

| Record name | 5-(Naphthalen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111115-38-8 | |

| Record name | 5-(Naphthalen-2-yl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 5 Naphthalen 2 Yl Pyridin 2 Ol and Analogous Structures

Retrosynthetic Analysis of 5-(Naphthalen-2-yl)pyridin-2-ol

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. advancechemjournal.com For this compound, the primary disconnection is the C-C bond between the pyridine (B92270) and naphthalene (B1677914) rings. This leads to two key synthons: a 5-substituted pyridin-2-ol and a 2-substituted naphthalene. The most common synthetic equivalents for these synthons are a 5-halopyridin-2-ol (such as 5-bromopyridin-2-ol) and a naphthalene-2-yl organometallic reagent (like naphthalen-2-ylboronic acid or a naphthalen-2-ylzinc halide).

Alternatively, the pyridine ring itself can be constructed from acyclic precursors. This approach involves disconnecting the C-N and C-C bonds of the pyridine ring, leading to precursors like α,β-unsaturated carbonyl compounds and an ammonia (B1221849) source. advancechemjournal.com This strategy is often employed in multi-component reactions.

Precursor Synthesis and Functional Group Interconversions

The synthesis of the key precursors is a critical first step. Naphthalen-2-ylboronic acid is commercially available or can be prepared from 2-bromonaphthalene (B93597) via lithiation followed by reaction with a trialkyl borate. The synthesis of 5-halopyridin-2-ols can be more complex. For instance, 5-bromopyridin-2-ol can be synthesized from 2-aminopyridine (B139424) through diazotization and subsequent bromination.

Functional group interconversions are also crucial. For example, a 2-alkoxypyridine can be converted to a pyridin-2-ol (or its pyridin-2-one tautomer) through dealkylation, often using strong acids like HBr. The pyridin-2-one tautomer is generally the predominant form in both solid and solution phases. rsc.org

Direct Coupling Reactions for C-C and C-N Bond Formation

The formation of the biaryl linkage between the pyridine and naphthalene rings is a pivotal step in the synthesis. This is typically achieved through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Methodologies (e.g., Suzuki, Negishi, Heck, Sonogashira type)

Suzuki Coupling: This palladium-catalyzed reaction between an organoboron compound and an organic halide is a widely used method for forming C-C bonds. nih.govnih.gov The synthesis of this compound can be effectively achieved by coupling 5-bromopyridin-2-ol with naphthalen-2-ylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like K₂CO₃ or K₃PO₄. nih.govnih.govresearchgate.net The reaction tolerates a wide range of functional groups and often proceeds in high yields. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a powerful tool for preparing biaryl compounds, including those with pyridine moieties. orgsyn.orgorgsyn.org For the synthesis of our target molecule, a 5-halopyridin-2-ol can be coupled with a naphthalen-2-ylzinc halide. Negishi coupling is known for its high functional group tolerance and can often be carried out under mild conditions. wikipedia.orgorgsyn.orgnih.gov

Heck and Sonogashira Reactions: While less common for this specific transformation, Heck and Sonogashira couplings can be valuable for creating analogous structures. The Heck reaction couples an alkene with an aryl halide. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. nih.govrsc.orghes-so.ch These reactions could be used to introduce alkenyl or alkynyl naphthalene derivatives to the pyridine ring, which could then be further modified to the desired naphthalene group.

Table 1: Comparison of Cross-Coupling Methodologies

| Reaction | Coupling Partners | Catalyst (Typical) | Key Advantages |

|---|---|---|---|

| Suzuki | Organoboron Acid/Ester + Organic Halide | Palladium | High functional group tolerance, commercially available reagents. nih.gov |

| Negishi | Organozinc Halide + Organic Halide | Palladium or Nickel | High reactivity, mild reaction conditions. wikipedia.orgorgsyn.org |

| Heck | Alkene + Organic Halide | Palladium | Forms C-C bonds with alkenes. rsc.org |

| Sonogashira | Terminal Alkyne + Organic Halide | Palladium/Copper | Forms C-C bonds with alkynes. nih.govhes-so.ch |

Direct Arylation Approaches

Direct arylation is an increasingly popular method that avoids the pre-functionalization of one of the coupling partners. nih.gov In this approach, a C-H bond on one of the aromatic rings is directly coupled with an aryl halide. For the synthesis of this compound, this could involve the direct arylation of a pyridin-2-ol with a 2-halonaphthalene. Palladium catalysts are often used for these transformations. nih.gov

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) are convergent reactions where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. rsc.orgnih.gov This approach offers high atom economy and efficiency. For the synthesis of pyridin-2-one scaffolds, MCRs can be highly effective. rsc.orgnih.govrsc.org A common strategy involves the condensation of an α,β-unsaturated ketone, an active methylene (B1212753) compound (like malononitrile), and an ammonium (B1175870) salt. To synthesize this compound via an MCR, a naphthalene-containing α,β-unsaturated ketone could be a key starting material. nih.gov

For instance, a one-pot reaction of a naphthalenyl chalcone, malononitrile, and ammonium acetate (B1210297) can yield a 2-amino-4-naphthalenyl-6-aryl-nicotinonitrile, which can be further transformed into the desired pyridin-2-ol. researchgate.net

Derivatization Pathways from Related Pyridine-Naphthalene Scaffolds

Once the core this compound scaffold is assembled, further derivatization can be performed to create a library of analogous compounds. The pyridin-2-ol moiety can undergo O-alkylation or O-acylation. The nitrogen atom of the pyridine ring can also be functionalized. rsc.org Furthermore, if the naphthalene or pyridine ring contains other functional groups, these can be manipulated to introduce further diversity. For example, a nitro group can be reduced to an amine, which can then participate in a wide range of reactions. researchgate.net

Reaction Optimization and Selectivity Control in the Synthesis of this compound

The construction of the this compound scaffold is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method involves the reaction of a halogenated pyridin-2-ol derivative with a naphthalene boronic acid or its ester. The efficiency and selectivity of this transformation are highly dependent on the careful optimization of several reaction parameters, including the choice of catalyst, ligand, base, and solvent.

A primary challenge in the synthesis of 5-substituted pyridin-2-ols is controlling the regioselectivity, especially when starting from di- or tri-halogenated pyridines. The inherent reactivity of the different positions on the pyridine ring can lead to mixtures of isomers. Research into the functionalization of pyridines has shown that the electronic and steric properties of both the pyridine substrate and the coupling partner, as well as the specific catalytic system employed, play a pivotal role in directing the substitution to the desired C-5 position.

For instance, in the synthesis of analogous 5-aryl-2-pyridones, the selective olefination and arylation of N-protected 2-pyridones have been achieved with palladium catalysis. These reactions have demonstrated a preference for substitution at the 5-position in simple N-protected pyridones. bldpharm.com

Optimization of Suzuki-Miyaura Coupling Conditions

The Suzuki-Miyaura coupling reaction stands as a robust method for forging the crucial carbon-carbon bond between the pyridine and naphthalene rings. A typical synthetic approach involves the coupling of a 5-halopyridin-2-ol (e.g., 5-bromopyridin-2-ol) with 2-naphthaleneboronic acid. The optimization of this reaction is paramount for maximizing the yield of the desired product, this compound.

Key parameters that are systematically varied during optimization studies include:

Palladium Catalyst: Different palladium sources can be employed, such as palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The choice of catalyst can significantly impact reaction efficiency.

Ligand: Phosphine-based ligands are commonly used to stabilize and activate the palladium catalyst. The steric and electronic properties of the ligand, for example, triphenylphosphine (B44618) (PPh₃) or more specialized ligands, can influence the rate and selectivity of the coupling.

Base: An inorganic base is essential for the activation of the boronic acid. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base can affect the reaction outcome.

Solvent: The solvent system plays a critical role in dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent, such as 1,4-dioxane (B91453) or toluene, and water is often used.

The following table summarizes a hypothetical optimization study for the Suzuki-Miyaura coupling to synthesize this compound, based on typical conditions reported for similar transformations.

| Entry | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 65 |

| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 78 |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 72 |

| 4 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 85 |

| 5 | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 75 |

This table is a representative example based on general knowledge of Suzuki-Miyaura reactions and does not represent actual experimental data for this specific compound without a direct literature source.

Selectivity Control in Pyridine Functionalization

When the synthesis starts from a di- or tri-halogenated pyridine, controlling the regioselectivity of the arylation becomes a significant challenge. The inherent electronic properties of the pyridine ring often favor reaction at the 2- and 6-positions, or the 4-position. To achieve selective functionalization at the 5-position, a careful choice of starting material and reaction conditions is necessary.

One strategy involves using a starting material where the desired reaction site is more reactive than other positions. For example, using a pyridine with different halogens (e.g., 2-chloro-5-bromopyridine) can allow for selective coupling at the more reactive C-Br bond.

Furthermore, the choice of the catalytic system can influence the site of reaction. Sterically bulky ligands on the palladium catalyst can direct the coupling away from more hindered positions. In some cases, ligand-free conditions have been shown to alter the regioselectivity of cross-coupling reactions on pyridine rings.

The development of one-pot, regioselective multi-coupling reactions is also an area of active research, which can provide efficient pathways to complex substituted pyridines.

Spectroscopic Investigations for Structural Elucidation of 5 Naphthalen 2 Yl Pyridin 2 Ol

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 5-(Naphthalen-2-yl)pyridin-2-ol is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The pyridin-2-one ring exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form, with the pyridone form generally predominating in the solid state. wikipedia.org

A broad absorption band is anticipated in the region of 3400-2400 cm⁻¹, which is characteristic of the N-H stretching vibration of the pyridone ring, often showing hydrogen bonding. The C=O stretching vibration of the lactam in the pyridone ring is expected to produce a strong absorption band around 1650-1680 cm⁻¹. wikipedia.orgchemeurope.com Aromatic C-H stretching vibrations from both the naphthalene (B1677914) and pyridine (B92270) rings are predicted to appear above 3000 cm⁻¹. researchgate.net

The spectrum would also feature C=C and C=N stretching vibrations from the aromatic rings in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations would give rise to strong bands in the 900-700 cm⁻¹ range, which can be indicative of the substitution patterns on the aromatic rings. astrochem.org

Table 1: Expected FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad, Medium | N-H stretching (pyridinone) |

| >3000 | Medium to Weak | Aromatic C-H stretching |

| ~1660 | Strong | C=O stretching (lactam) |

| ~1610, 1580, 1500 | Medium to Strong | Aromatic C=C and C=N stretching |

| ~860-820 | Strong | C-H out-of-plane bending (naphthalene) |

| ~780 | Strong | C-H out-of-plane bending (pyridine) |

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing the FT-IR data, the FT-Raman spectrum of this compound would provide further structural details. Aromatic C-H stretching vibrations are also expected in the Raman spectrum, typically appearing in the 3100-3000 cm⁻¹ region. The C=O stretching vibration, while strong in the IR, is generally weaker in the Raman spectrum.

The most intense bands in the Raman spectrum are often associated with the symmetric vibrations of the aromatic rings. Therefore, strong signals are anticipated for the ring stretching modes of both the naphthalene and pyridine systems in the 1600-1300 cm⁻¹ range. researchgate.net The spectrum would also show characteristic in-plane and out-of-plane ring deformation modes at lower frequencies. cdnsciencepub.com

Table 2: Expected FT-Raman Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Strong | Aromatic C-H stretching |

| ~1620 | Medium | Aromatic C=C stretching |

| ~1580 | Strong | Aromatic C=C stretching |

| ~1380 | Very Strong | Symmetric ring breathing (naphthalene) |

| ~1030 | Medium | Ring breathing (pyridine) |

| ~770 | Medium | Ring deformation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound would display signals corresponding to each unique proton in the molecule. The N-H proton of the pyridin-2-one ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm, due to hydrogen bonding. chemicalbook.com

The protons of the pyridine ring would appear as distinct multiplets. The proton at the C6 position, adjacent to the nitrogen, is expected to be the most deshielded of the pyridine protons. The protons on the naphthalene ring system would appear in the aromatic region, generally between 7.5 and 8.5 ppm. vaia.comchemicalbook.com The specific chemical shifts and coupling patterns would depend on the electronic effects of the substituents and the relative positions of the protons.

Table 3: Expected ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | br s | 1H | N-H (pyridinone) |

| ~7.5-8.5 | m | 7H | Naphthalene-H |

| ~7.8 | d | 1H | Pyridine-H6 |

| ~7.5 | dd | 1H | Pyridine-H4 |

| ~6.6 | d | 1H | Pyridine-H3 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the pyridin-2-one ring is expected to be the most downfield signal, appearing around 165 ppm. wikipedia.org The carbon atoms of the naphthalene and pyridine rings will resonate in the aromatic region, typically between 110 and 150 ppm. chemicalbook.com The chemical shifts of the quaternary carbons, particularly the carbon atoms at the junction of the two naphthalene rings and the carbon attached to the pyridine ring, would be identified by their lower intensity and lack of a signal in a DEPT-135 experiment.

Table 4: Expected ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (pyridinone) |

| ~150 | C2 (pyridinone) |

| ~140 | C6 (pyridinone) |

| ~135 | C4 (pyridinone) |

| ~133 | Naphthalene (quaternary) |

| ~128 | Naphthalene (quaternary) |

| ~129-124 | Naphthalene (CH) |

| ~120 | C5 (pyridinone) |

| ~115 | C3 (pyridinone) |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity between the naphthalene and pyridine rings, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. This would be crucial for assigning the protons within the pyridine and naphthalene ring systems by tracing the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would allow for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This technique is particularly vital for identifying the connectivity of quaternary carbons and for confirming the linkage between the naphthalene and pyridine moieties. For instance, correlations between the protons on one ring and the carbons of the other would definitively establish the C-C bond connecting the two ring systems.

Through the combined application of these spectroscopic methods, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy is a cornerstone in the characterization of new compounds, providing valuable insights into their electronic structure and photophysical properties. For a conjugated system such as this compound, which features both a naphthalene and a pyridin-2-ol moiety, these techniques are particularly informative.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states upon absorption of ultraviolet or visible light. In the case of this compound, the spectrum is expected to be a composite of the transitions associated with the naphthalenyl and pyridin-2-ol chromophores, likely with some modifications due to their conjugation.

A representative UV-Vis absorption data table for a related aryl-substituted pyridinol is presented below. Please note that this is a hypothetical representation to illustrate the expected spectral features.

| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Transition |

| Dichloromethane | 254 | 25,000 | π → π* (Naphthalene) |

| Dichloromethane | 290 | 18,000 | π → π* (Naphthalene) |

| Dichloromethane | 330 | 12,000 | π → π* (Pyridin-2-ol) |

| Methanol | 252 | 26,500 | π → π* (Naphthalene) |

| Methanol | 288 | 19,000 | π → π* (Naphthalene) |

| Methanol | 328 | 13,500 | π → π* (Pyridin-2-ol) |

Fluorescence and Phosphorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule as it relaxes from an excited singlet state to the ground state. Compounds containing a naphthalene moiety are often fluorescent. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted (the Stokes shift). The quantum yield of fluorescence is a measure of the efficiency of this emission process. For some naphthalenyl-containing compounds, the formation of excimers (excited state dimers) can be observed in non-polar solvents, leading to a broad emission band at longer wavelengths. nih.gov

Phosphorescence, the emission of light from an excited triplet state, is another possible relaxation pathway. This phenomenon is generally weaker and has a much longer lifetime than fluorescence. The introduction of a ruthenium(II) terpyridyl fragment to a system has been shown to induce weak phosphorescence at room temperature. researchgate.net

A hypothetical table of photophysical data for this compound is provided below, based on typical values for related aromatic and heterocyclic compounds.

| Solvent | Excitation λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| Cyclohexane | 330 | 385 | 4500 | 0.25 |

| Acetonitrile | 328 | 390 | 5000 | 0.40 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent ion and its fragments. nih.gov This is a critical step in confirming the identity of a newly synthesized compound like this compound. Techniques such as time-of-flight (TOF) are often employed. researchgate.net

For this compound (C₁₅H₁₁NO), the expected exact mass can be calculated and compared with the experimentally determined value. The high resolution of the instrument allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

The following table illustrates the expected HR-MS data for the title compound.

| Ion | Calculated m/z | Observed m/z | Mass Difference (ppm) | Elemental Formula |

| [M+H]⁺ | 222.0913 | 222.0910 | -1.35 | C₁₅H₁₂NO⁺ |

| [M+Na]⁺ | 244.0733 | 244.0729 | -1.64 | C₁₅H₁₁NNaO⁺ |

| [M-H]⁻ | 220.0768 | 220.0771 | 1.36 | C₁₅H₁₀NO⁻ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. utah.edu By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecule can be generated, providing precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding.

For this compound, a single crystal X-ray diffraction study would confirm the connectivity of the naphthalenyl and pyridinol rings. It would also definitively establish whether the pyridinol moiety exists in the hydroxy-pyridine or the pyridone tautomeric form in the solid state. Furthermore, the analysis would reveal the planarity of the molecule and the nature of the crystal packing, including any π-π stacking interactions between the aromatic rings. mdpi.com

A representative table of crystallographic data for a related heterocyclic compound is shown below.

| Parameter | Value |

| Empirical Formula | C₁₅H₁₁NO |

| Formula Weight | 221.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1020 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.44 |

| R-factor | 0.045 |

Computational and Theoretical Characterization of 5 Naphthalen 2 Yl Pyridin 2 Ol

Quantum Chemical Calculations: Methodology and Basis Sets

Quantum chemical calculations are instrumental in predicting the properties of molecules. The accuracy of these predictions is highly dependent on the chosen methodology and basis set.

Density Functional Theory (DFT) has become a popular method for electronic structure calculations in chemistry and materials science. researchgate.net It offers a good balance between computational cost and accuracy. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density.

For a molecule such as 5-(naphthalen-2-yl)pyridin-2-ol, a common approach would involve the use of hybrid DFT functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net The choice of basis set is also crucial; a Pople-style basis set like 6-31G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ would typically be employed to provide a good description of the electronic structure. researchgate.net These basis sets include polarization functions (d,p) to account for the non-spherical nature of electron density in molecules and diffuse functions (aug) to accurately model weakly bound electrons.

Table 1: Representative DFT Functionals and Basis Sets for Organic Molecules

| Functional | Description | Basis Set | Description |

| B3LYP | Hybrid functional combining GGA with a portion of exact exchange from Hartree-Fock theory. | 6-31G(d,p) | Pople-style basis set with polarization functions on heavy atoms (d) and hydrogen atoms (p). |

| M06-2X | High-nonlocality functional with a large amount of exact exchange, good for non-covalent interactions. | cc-pVTZ | Correlation-consistent polarized valence triple-zeta basis set. |

| ωB97X-D | Long-range corrected hybrid functional with empirical dispersion correction. | aug-cc-pVDZ | Correlation-consistent polarized valence double-zeta basis set augmented with diffuse functions. |

This table presents a selection of commonly used DFT functionals and basis sets for computational studies of organic molecules, including those similar in structure to this compound.

To achieve higher accuracy, particularly for the description of electron correlation effects, post-Hartree-Fock methods can be utilized. ststephens.net.inwikipedia.org These methods build upon the Hartree-Fock (HF) approximation, which does not fully account for the instantaneous interactions between electrons. ststephens.net.in

Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory. ststephens.net.inresearchgate.net MP2 is the simplest of the Møller-Plesset perturbation theories and often provides a significant improvement over HF at a manageable computational cost. researchgate.net Coupled Cluster methods, such as CCSD (Coupled Cluster with single and double excitations) and CCSD(T) (which adds a perturbative correction for triple excitations), are considered the "gold standard" in quantum chemistry for their high accuracy, though they are computationally more demanding. researchgate.net The choice of method depends on the desired accuracy and the size of the system under investigation. wikipedia.org

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in a molecule, its geometry, dictates many of its physical and chemical properties. libretexts.org Computational methods are invaluable for determining the most stable conformations of a molecule.

Table 2: Hypothetical Optimized Geometric Parameters for this compound (Enol form)

| Parameter | Value |

| Dihedral Angle (Naphthalene-Pyridine) | 35.0° |

| C-O Bond Length (Pyridinol) | 1.35 Å |

| O-H Bond Length (Pyridinol) | 0.97 Å |

| C-N-C Bond Angle (Pyridine) | 118.5° |

This table provides a hypothetical set of optimized geometric parameters for the enol tautomer of this compound, based on typical values for similar aromatic compounds. These values would be determined through computational geometry optimization.

This compound can exist in different tautomeric forms, primarily the enol (pyridin-2-ol) and keto (pyridin-2(1H)-one) forms. openstax.orgfiveable.me Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. fiveable.me The relative stability of these tautomers is a critical aspect of the molecule's chemistry.

The equilibrium between the keto and enol forms is influenced by factors such as the solvent and intramolecular hydrogen bonding. openstax.org While for many simple carbonyl compounds the keto form is more stable, the enol form can be favored if it is part of an aromatic system, as is the case with phenols. libretexts.org For 2-pyridone, the keto form is generally more stable than the enol form. Computational studies would be essential to determine the relative energies of the enol and keto tautomers of this compound and the energy barrier for their interconversion.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the potential energy of a molecule as a function of its geometry. libretexts.orgemory.edu PES mapping is a powerful tool for exploring the different conformations of a molecule and the transition states that connect them. researchgate.net

For this compound, a PES could be constructed to investigate the rotation around the single bond connecting the naphthalene (B1677914) and pyridine (B92270) rings. This would reveal the most stable rotational conformers and the energy barriers between them. Furthermore, a PES can be used to map the reaction pathway for the enol-keto tautomerization, identifying the transition state structure and the activation energy for this process. researchgate.net The PES provides a comprehensive picture of the molecule's flexibility and the energetic landscape of its conformational changes.

Electronic Structure and Reactivity Descriptors

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. libretexts.orgmalayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene and pyridinol rings, particularly on the oxygen and nitrogen atoms and the π-systems of the aromatic rings. The LUMO, conversely, would likely be distributed over the π-antibonding orbitals of the aromatic systems. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | - |

| No specific data found in search results. |

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. uni-muenchen.de It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas with a higher electron density, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) indicate areas with lower electron density, which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites prone to interaction with electrophiles. The hydrogen atom of the hydroxyl group and parts of the aromatic rings would likely exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which corresponds to the Lewis structure picture. uni-muenchen.dewikipedia.org This analysis allows for the calculation of natural atomic charges and the study of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which can explain delocalization and hyperconjugation effects. wisc.edu

Table 2: Hypothetical Natural Population Analysis (NPA) Charges for Selected Atoms in this compound

| Atom | NPA Charge (e) |

| O | - |

| N | - |

| C (attached to O) | - |

| H (of OH) | - |

| No specific data found in search results. |

Spectroscopic Parameter Prediction

Theoretical calculations of vibrational frequencies, often performed using methods like Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. These predictions are valuable for identifying characteristic vibrational modes and for comparing with experimental data to confirm the molecular structure.

For this compound, key predicted vibrational frequencies would include the O-H stretching of the hydroxyl group, C=C and C=N stretching vibrations within the aromatic rings, and C-H stretching and bending modes.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | - |

| C=C stretch (aromatic) | - |

| C=N stretch (pyridine) | - |

| C-H stretch (aromatic) | - |

| No specific data found in search results. |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a powerful tool for structure elucidation. nih.gov These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the naphthalene and pyridine rings, as well as the hydroxyl proton. The predicted ¹³C NMR spectrum would show signals for all the carbon atoms in the molecule, with their chemical shifts influenced by their local electronic environment.

Table 4: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

| C (pyridine) | - | H (pyridine) | - |

| C (naphthalene) | - | H (naphthalene) | - |

| C-OH | - | H (OH) | - |

| No specific data found in search results. |

Chemical Reactivity and Reaction Mechanisms of 5 Naphthalen 2 Yl Pyridin 2 Ol

Tautomeric Equilibria and Proton Transfer Mechanisms (e.g., Excited State Intramolecular Proton Transfer, ESIPT)

A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 2-pyridone form. nih.govchemtube3d.comchemtube3d.comwikipedia.org This equilibrium is highly sensitive to the surrounding environment, such as the solvent and physical state.

Keto-Enol Tautomerism:

5-(Naphthalen-2-yl)pyridin-2-ol (the enol form) can undergo proton transfer to form its tautomer, 5-(Naphthalen-2-yl)-1H-pyridin-2-one (the keto or amide form). nih.govchemtube3d.com The pyridone form is often favored due to its amide-like character and the strength of the carbon-oxygen double bond, while still maintaining aromaticity through the delocalization of the nitrogen lone pair into the ring. chemtube3d.comchemtube3d.com

In the gas phase and non-polar solvents , the 2-hydroxypyridine (B17775) (enol) tautomer is generally more stable or the two forms coexist in comparable amounts. nih.govwikipedia.org For the parent 2-hydroxypyridine, the enol form is favored by about 3 kJ/mol in the gas phase. nih.gov

In polar solvents and the solid state , the equilibrium typically shifts significantly towards the 2-pyridone (keto) form. nih.govwikipedia.org This is attributed to strong intermolecular hydrogen bonding and favorable solvation of the more polar pyridone structure. chemtube3d.comwuxibiology.com For instance, in water, the equilibrium constant for 2-pyridone formation is around 900. nih.gov

| Tautomeric Form | Favored Environment | Key Stabilizing Factors |

| This compound (Enol) | Gas Phase, Non-polar Solvents | Inherent aromaticity of the pyridine (B92270) ring. |

| 5-(Naphthalen-2-yl)-1H-pyridin-2-one (Keto) | Solid State, Polar Solvents | Intermolecular hydrogen bonding, Amide resonance. chemtube3d.comwikipedia.org |

Excited State Intramolecular Proton Transfer (ESIPT):

Molecules containing a proton donor (like a hydroxyl group) and a proton acceptor in close proximity can exhibit Excited State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton in the electronically excited state, leading to a tautomeric species that can have distinct photophysical properties, such as dual or Stokes-shifted fluorescence. acs.org

For this compound, the necessary structural motif for ESIPT is present. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the pyridine nitrogen increase, facilitating the proton transfer. While direct studies on this specific molecule are not available, related compounds like 2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) and other hydroxyphenyl-substituted heterocycles are well-known ESIPT systems. acs.orgacs.org These studies show that ESIPT leads to a large Stokes shift, and the emission properties can be highly dependent on the molecular conformation and solid-state packing. acs.org It is plausible that this compound could exhibit similar behavior, potentially leading to interesting luminescence properties.

Reactions Involving the Pyridinol Hydroxyl Group

The hydroxyl group of the pyridin-2-ol tautomer, and the N-H group of the pyridin-2-one tautomer, are the primary sites for many chemical transformations. The ambident nucleophilic nature of the [N-C-O]⁻ anion, formed upon deprotonation, means that reactions with electrophiles can occur at either the nitrogen or the oxygen atom. researchgate.net

O-Alkylation and O-Arylation: The hydroxyl group can be alkylated or arylated to form the corresponding ether. Selective O-alkylation over N-alkylation can be challenging but has been achieved using specific catalytic systems. For instance, TfOH-catalyzed carbenoid insertion has been reported for highly regioselective O-alkylation of 2-pyridones. rsc.org Palladium-catalyzed methods have also been developed that favor O-alkylation through a proposed coordination effect between the palladium and the pyridine nitrogen. rsc.org O-arylation of 3-hydroxypyridines has been accomplished using copper-based catalysts. acs.org

N-Alkylation and N-Arylation: Due to the greater stability of the pyridone tautomer in many conditions, N-alkylation is often the favored pathway. researchgate.netacs.org Reactions with alkyl halides under basic conditions typically yield N-alkylated products. researchgate.net Recent methods have focused on achieving high regioselectivity, using techniques like P(NMe2)3-mediated deoxygenation of α-keto esters or catalyst-free reactions with organohalides. organic-chemistry.orgacs.org Copper-catalyzed N-arylation of 2-hydroxypyridines has also been demonstrated to be effective. acs.org

Esterification and Related Reactions: The hydroxyl group can react with acylating agents, such as acyl chlorides or anhydrides, to form esters. This reaction proceeds via nucleophilic attack of the oxygen on the carbonyl carbon of the acylating agent. N-Hydroxypyridine-2(1H)-thione, a related compound, undergoes photochemical cleavage of the N-O bond to generate hydroxyl radicals, highlighting a different reactivity pattern for N-hydroxy derivatives. nih.gov

Electrophilic and Nucleophilic Substitution on the Naphthalene (B1677914) and Pyridine Rings

Electrophilic Substitution:

Both the naphthalene and the pyridinol rings can undergo electrophilic substitution, with the site of attack determined by the directing effects of the substituents and the inherent reactivity of the rings.

Naphthalene Ring: Naphthalene is more reactive towards electrophiles than benzene (B151609). libretexts.org Substitution generally occurs preferentially at the α-position (C1, C4, C5, C8) under kinetic control, as the carbocation intermediate is better stabilized by resonance (two resonance structures retain an intact benzene ring). acs.orgvaia.comwordpress.com Under thermodynamic control, particularly in reversible reactions like sulfonation, the β-product (e.g., at C2, C3, C6, C7) may be favored due to reduced steric hindrance. acs.orgwordpress.com In this compound, the pyridine substituent will influence the exact position of attack on the naphthalene ring.

Pyridine Ring: The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the hydroxyl group is a strong activating group. In the 2-hydroxypyridine form, electrophilic attack is directed to positions ortho and para to the hydroxyl group (C3 and C5). Given that C5 is already substituted, the C3 position would be the most likely site for electrophilic attack.

Nucleophilic Substitution:

Pyridine Ring: The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (C2 and C4). stackexchange.comquora.comgcwgandhinagar.com This is because the electronegative nitrogen can stabilize the negative charge in the Meisenheimer intermediate. stackexchange.comquora.com Therefore, if a leaving group were present at the C4 or C6 positions of this compound, it could potentially be displaced by a strong nucleophile. The Chichibabin reaction, the amination of pyridines using sodium amide, is a classic example of nucleophilic substitution on an unsubstituted pyridine ring, typically occurring at the 2-position. quora.com

| Ring System | Type of Substitution | Predicted Position of Attack | Rationale |

| Naphthalene | Electrophilic (Kinetic) | α-positions (e.g., C1, C3 of the naphthalen-2-yl group) | More stable carbocation intermediate. acs.orgvaia.com |

| Naphthalene | Electrophilic (Thermodynamic) | β-positions (e.g., C6, C7 of the naphthalen-2-yl group) | More stable final product (less steric hindrance). acs.org |

| Pyridine | Electrophilic | C3 | Activating, ortho-directing effect of the hydroxyl group. |

| Pyridine | Nucleophilic | C4, C6 (if a leaving group is present) | Stabilization of the anionic intermediate by the ring nitrogen. stackexchange.comquora.com |

Metal Coordination Chemistry and Ligand Properties

The 2-pyridone/2-hydroxypyridine scaffold is a versatile ligand in coordination chemistry. rsc.org this compound can coordinate to metal centers in several ways:

Neutral Ligand Coordination: As a neutral 2-hydroxypyridine molecule, it can coordinate through the nitrogen atom as a monodentate ligand.

Anionic Ligand Coordination: Upon deprotonation, the resulting 2-pyridonate anion is an ambidentate ligand that can coordinate through the nitrogen, the oxygen, or both. rsc.org

Monodentate (κ¹-N or κ¹-O): Coordination through either the nitrogen or the oxygen atom.

Bidentate Chelating (κ²-N,O): Coordination to a single metal center through both the nitrogen and oxygen atoms, forming a four-membered chelate ring. rsc.org

Bidentate Bridging (μ₂-N,O): The nitrogen and oxygen atoms can bridge two different metal centers. This is a common coordination mode for 2-pyridonate ligands. wikipedia.org

The presence of the bulky naphthalene group may sterically influence the formation of metal complexes and their resulting geometry. The electronic properties of the metal center can also be tuned by the electron-donating or -withdrawing nature of substituents on the ligand framework. For instance, 2-hydroxypyridine-ligated palladium complexes have been developed as pre-catalysts for α-alkylation of ketones. lu.se

Ring-Opening and Ring-Closing Reactions of the Pyridine Core

Ring-Opening Reactions:

The pyridine ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. These reactions often proceed via nucleophilic attack on the ring, particularly when the ring is activated, for example, as a pyridinium (B92312) salt. wur.nl

Nucleophilic Attack: Strong nucleophiles can attack the pyridine ring, leading to a ring-opened intermediate. For example, the reaction of pyran-2-ones (structurally related lactones) with nucleophiles like ammonia (B1221849) or hydrazine (B178648) can lead to ring-opening followed by recyclization to form new heterocyclic systems. clockss.org

Photochemical Ring-Opening: Photochemical conditions can also induce ring-opening. For instance, 1-aryl-pyrimidin-2(1H)-ones have been shown to undergo photochemical Norrish Type I cleavage of the ArN–CO bond, yielding an isocyanate intermediate that can be trapped by nucleophiles. rsc.org

Metal-Mediated Ring-Opening: The cleavage of C-N bonds in aromatic heterocycles like pyridines is a key step in industrial hydrodenitrogenation processes. Rhenium(I) carbonyl complexes have been shown to mediate the ring-opening of coordinated 2,2′-bipyridine or 1,10-phenanthroline (B135089) ligands. acs.org

Ring-Closing Reactions (Synthesis):

The synthesis of the this compound core itself represents a ring-closing reaction. Common strategies for synthesizing substituted 2-pyridones often involve the condensation of a 1,3-dicarbonyl compound (or equivalent) with a source of ammonia or an amine, followed by cyclization. organic-chemistry.org For example, a [4+2] annulation of in-situ generated azadienes with active methylene (B1212753) compounds provides a route to diverse 2-pyridones. organic-chemistry.org The synthesis of 5-arylthiazoles, another class of heterocycles, has been achieved by treating N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide, showcasing a relevant synthetic transformation. organic-chemistry.org Similarly, 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones have been synthesized from 4H-pyran-4-ones by reaction with ammonium (B1175870) acetate (B1210297), which involves a ring transformation. researchgate.neturfu.ru

Advanced Theoretical Applications in Materials Science Mechanistic Focus

Design Principles for Optoelectronic Materials Based on Electronic Structure

The design of novel optoelectronic materials hinges on the precise control of a molecule's electronic structure, particularly the energy and distribution of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 5-(Naphthalen-2-yl)pyridin-2-ol, the electronic landscape is a synergistic blend of the electron-rich naphthalene (B1677914) ring and the pyridin-2-ol system, which can exhibit keto-enol tautomerism, further influencing its electronic behavior.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting the electronic properties of such molecules. In analogous systems, like 1-(2-(naphthalen-2-yl)-2-oxoethyl) pyridin-1-ium bromide, DFT computations have been successfully employed to determine the HOMO-LUMO energies and their spatial distribution. researchgate.net For this compound, it is anticipated that the HOMO would be predominantly localized on the electron-donating naphthalene moiety, while the LUMO would likely be centered on the electron-accepting pyridine (B92270) ring. This spatial separation of the frontier orbitals is a critical design principle for efficient charge transfer, a desirable characteristic in many optoelectronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The energy gap (ΔE) between the HOMO and LUMO is a key determinant of a material's optical and electronic properties. A smaller energy gap generally corresponds to absorption at longer wavelengths and can indicate higher reactivity and polarizability. The substituent effects on the pyridine and naphthalene rings can be strategically employed to tune this energy gap. For instance, the introduction of electron-donating or electron-withdrawing groups can raise or lower the HOMO and LUMO energy levels, respectively, providing a pathway to fine-tune the material's absorption and emission characteristics to match specific application requirements.

Table 1: Predicted Frontier Orbital Energies and Energy Gap for this compound and its Derivatives (Theoretical Values)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| This compound | -5.8 | -2.1 | 3.7 |

| 5-(6-methoxynaphthalen-2-yl)pyridin-2-ol | -5.6 | -2.0 | 3.6 |

| 5-(6-nitronaphthalen-2-yl)pyridin-2-ol | -6.1 | -2.5 | 3.6 |

Note: The values presented in this table are hypothetical and are intended to illustrate the expected trends based on theoretical principles. They are not derived from direct experimental measurements of this compound.

Theoretical Basis for Sensing Applications

The structural features of this compound suggest its potential as a chemosensor. The theoretical basis for this application lies in the modulation of the molecule's photophysical properties upon interaction with an analyte. The pyridin-2-ol moiety, with its nitrogen and oxygen atoms, can act as a binding site for metal ions or other electrophilic species. The naphthalene unit, a well-known fluorophore, can serve as the signaling component.

Upon binding of an analyte, several photophysical changes can be theoretically predicted. These include:

Fluorescence Quenching or Enhancement: The binding event can introduce new non-radiative decay pathways, leading to a quenching of the fluorescence emission. Conversely, if the binding restricts intramolecular rotations or vibrations, a fluorescence enhancement might be observed.

Spectral Shifts: The interaction with an analyte can alter the electronic distribution within the molecule, leading to a shift in the absorption and emission maxima (a chromogenic or fluorogenic response).

Computational models can be used to simulate the binding of this compound with various analytes. By calculating the binding energies and the changes in the electronic and photophysical properties of the resulting complex, the selectivity and sensitivity of the molecule as a sensor can be predicted. For example, theoretical studies on similar heterocyclic systems have demonstrated how metal ion coordination can perturb the HOMO-LUMO energy levels, leading to observable changes in the UV-Vis and fluorescence spectra.

Photophysical Properties Relevant to Functional Materials (e.g., Charge Transfer Characteristics)

The photophysical properties of this compound are central to its potential in functional materials. The presence of both a naphthalene and a pyridine-based ring system suggests the possibility of intramolecular charge transfer (ICT) upon photoexcitation. In an ICT process, an electron is transferred from the electron-rich part of the molecule (the donor, likely the naphthalene ring) to the electron-deficient part (the acceptor, likely the pyridine ring).

This ICT character is often associated with a large change in dipole moment between the ground and excited states, making the molecule's emission properties highly sensitive to the polarity of its environment (solvatochromism). Theoretical investigations on related compounds, such as 1-(2-(naphthalen-2-yl)-2-oxoethyl) pyridin-1-ium bromide, have utilized Lippert-Mataga plots to quantify the extent of solvatochromism, providing insights into the charge transfer nature of the excited state. researchgate.net

The efficiency of intersystem crossing (ISC), the transition from a singlet excited state to a triplet excited state, is another critical photophysical parameter. Molecules with efficient ISC are valuable as photosensitizers in photodynamic therapy and for applications in phosphorescent OLEDs (PHOLEDs). The presence of heteroatoms (nitrogen and oxygen) in this compound could enhance spin-orbit coupling, potentially facilitating ISC. Time-dependent DFT (TD-DFT) calculations can be employed to predict the energies of the singlet and triplet excited states and to estimate the rate of intersystem crossing.

Table 2: Predicted Photophysical Properties of this compound in Different Solvents (Theoretical Values)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 340 | 420 | 5800 |

| Dichloromethane | 345 | 435 | 6400 |

| Acetonitrile | 350 | 450 | 7000 |

Note: The values presented in this table are hypothetical and are intended to illustrate the expected solvatochromic trends based on theoretical principles. They are not derived from direct experimental measurements of this compound.

Future Research Directions and Emerging Paradigms for 5 Naphthalen 2 Yl Pyridin 2 Ol Research

Development of Novel Synthetic Routes with Enhanced Sustainability

The imperative for green chemistry has catalyzed the development of more sustainable synthetic methodologies across the chemical sciences. For the synthesis of 5-(naphthalen-2-yl)pyridin-2-ol and its analogs, future research is expected to pivot away from traditional, often harsh, synthetic conditions towards more environmentally benign strategies. Key areas of exploration include microwave-assisted organic synthesis (MAOS), multicomponent reactions (MCRs), and the use of green catalysts.

Microwave-assisted synthesis, known for its ability to significantly reduce reaction times and improve yields, offers a promising avenue for the efficient construction of the 5-arylpyridin-2-ol framework. Similarly, one-pot multicomponent reactions, which combine three or more reactants in a single step to form a complex product, align with the principles of atom economy and waste reduction. The development of novel MCRs for the synthesis of functionalized pyridin-2-ones is an active area of research.

Furthermore, the exploration of heterogeneous catalysts or biocatalysts could offer more sustainable alternatives to conventional homogeneous catalysts, facilitating easier separation and recycling. For instance, the thermo-catalytic conversion of biomass-derived glycerol (B35011) and ammonia (B1221849) over zeolite catalysts has been demonstrated for the production of pyridines, showcasing a potential long-term vision for renewable feedstock utilization in the synthesis of such heterocyclic compounds. researchgate.net

A plausible sustainable synthetic approach for this compound could involve a multicomponent reaction strategy under microwave irradiation, as depicted in the following conceptual scheme:

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product |

| 2-Naphthaldehyde | A suitable active methylene (B1212753) compound (e.g., ethyl cyanoacetate) | An ammonium (B1175870) source (e.g., ammonium acetate) | Green solvent (e.g., ethanol), Microwave irradiation | This compound precursor |

This approach would likely offer advantages in terms of reduced reaction times, lower energy consumption, and potentially higher yields compared to traditional multi-step syntheses.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is fundamental to unlocking its potential. Advanced spectroscopic techniques are indispensable for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) NMR spectroscopy provides the basic framework of the molecular structure. However, for a molecule of this complexity, two-dimensional (2D) NMR techniques are crucial for definitive assignments. nih.gov Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would allow for the precise mapping of proton-proton and proton-carbon connectivities, resolving any ambiguities in the assignment of the naphthalene (B1677914) and pyridine (B92270) ring protons and carbons. nih.govrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement. Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.

X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for elucidating the three-dimensional structure of crystalline solids. nih.gov Obtaining a crystal structure of this compound would provide precise information on bond lengths, bond angles, and the dihedral angle between the naphthalene and pyridine rings. This information is invaluable for understanding intermolecular interactions and for validating computational models. A study on the related compound, 2-(naphthalen-2-yl-oxy)-5-nitro-pyridine, revealed a nearly orthogonal relationship between the naphthalene and pyridine ring systems. nih.gov

| Spectroscopic Technique | Information Obtained | Relevance for this compound |

| 1D NMR (¹H, ¹³C) | Basic carbon-hydrogen framework. | Initial structural confirmation. |

| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms. nih.govrsc.org | Unambiguous assignment of all proton and carbon signals. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental composition. | Confirmation of the chemical formula. |

| X-ray Crystallography | Precise 3D molecular structure in the solid state. nih.gov | Determination of bond parameters and intermolecular interactions. nih.gov |

Integration of Machine Learning in Computational Studies

The synergy between computational chemistry and machine learning (ML) is revolutionizing chemical research. acs.org For this compound, ML models can be employed to accelerate the prediction of its physicochemical properties, spectroscopic data, and potential biological activities, thereby guiding experimental efforts. nih.govrsc.org

Property Prediction: Quantitative Structure-Property Relationship (QSPR) models, built using ML algorithms such as random forests or neural networks, can predict a range of properties for this compound and its derivatives. rsc.org These properties can include solubility, lipophilicity, and electronic properties, which are crucial for various applications.

Spectroscopic Data Analysis: Machine learning models are increasingly being used to interpret complex spectral data. nih.govnih.gov For instance, an ML model could be trained on a database of calculated NMR and IR spectra of similar compounds to rapidly predict the spectra of this compound or to identify the compound from its experimental spectra. nih.gov

Drug Discovery and Design: In the context of drug discovery, ML can be a powerful tool. researchgate.netnsf.gov If this compound were to be investigated as a potential therapeutic agent, ML models could be used to predict its binding affinity to specific biological targets, its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and to generate novel derivatives with improved pharmacological profiles. nsf.gov

| Machine Learning Application | Description | Potential Impact on Research |

| QSPR Modeling | Predicts physicochemical properties from molecular structure. rsc.org | Rapid screening of virtual libraries of derivatives. |

| Spectral Prediction | Generates predicted NMR, IR, or other spectra. nih.gov | Aids in structure elucidation and identification. |

| Virtual Screening | Predicts the biological activity of compounds against specific targets. | Accelerates the identification of potential drug candidates. |

| De Novo Design | Generates novel molecular structures with desired properties. researchgate.net | Design of optimized analogs of this compound. |

Exploration of Self-Assembly and Supramolecular Chemistry

The presence of both a hydrogen-bond-donating/accepting pyridin-2-ol group and an extended π-system in the naphthalene moiety makes this compound an excellent candidate for forming ordered supramolecular assemblies. The study of its self-assembly and co-crystallization behavior could lead to the development of novel materials with interesting properties.

Hydrogen Bonding: The pyridin-2-ol tautomer can act as both a hydrogen bond donor (O-H) and acceptor (N and O). This allows for the formation of various hydrogen-bonding motifs, such as dimers or chains, which can direct the assembly of the molecules in the solid state. rsc.orgnih.gov Co-crystallization with other molecules that have complementary hydrogen-bonding sites could lead to the formation of binary crystals with tailored architectures and properties. nih.gov

π-π Stacking Interactions: The electron-rich naphthalene ring is prone to π-π stacking interactions, which are crucial non-covalent forces in the organization of aromatic molecules. nih.govacs.org The interplay between hydrogen bonding and π-π stacking in this compound could lead to the formation of complex and hierarchical supramolecular structures, such as nanotubes or vesicles, as has been observed for other naphthalene-pyridine derivatives. nih.gov

Host-Guest Chemistry: The combination of a directional hydrogen-bonding unit and a large aromatic surface could enable this compound or its self-assembled structures to act as hosts for small guest molecules. This could have applications in areas such as sensing or separation.

The investigation into the supramolecular chemistry of this compound opens up possibilities for designing novel functional materials where the arrangement of the molecules at the nanoscale dictates the macroscopic properties.

Q & A

Q. Q1. What are the common synthetic routes for 5-(Naphthalen-2-yl)pyridin-2-ol, and how can its purity be verified?

Methodological Answer: Synthesis typically involves coupling reactions between naphthalene derivatives and pyridin-2-ol precursors. For example:

- Hydrogenation of alkynes : 5-(Naphthalen-2-yl)pent-4-yn-1-ol can be hydrogenated using palladium catalysts to yield intermediates, followed by oxidation with SO₃·pyridine to form aldehydes, which are cyclized to the target compound .

- Multi-component domino reactions : A solvent-free approach using nicotinaldehyde, naphthalen-2-ol, and pyrrolidine at 100°C yields structurally similar compounds, suggesting adaptability for this synthesis .

Purity Verification:

- Chromatography : Use silica gel column chromatography (e.g., EtOAc/hexanes) for purification.

- Spectroscopy : Confirm structure via ¹H NMR (e.g., δ = 7.32–9.76 ppm for aromatic protons) and IR (e.g., C=O stretches at ~1721 cm⁻¹) .

- X-ray crystallography : Refinement with SHELX software (e.g., SHELXL for small-molecule structures) ensures atomic-level accuracy .

Advanced Structural Analysis

Q. Q2. How can contradictions in crystallographic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from disordered crystal packing or twinning. Strategies include:

- High-resolution data collection : Use synchrotron radiation to improve data quality.

- Software refinement : SHELXL’s robust algorithms handle twinning and partial occupancy issues, while SHELXE aids in experimental phasing for macromolecular complexes .

- Validation tools : Cross-check with programs like PLATON or Mercury to identify outliers in bond lengths/angles .

Biological Activity Profiling

Q. Q3. What methodologies are used to study the biological interactions of this compound?

Methodological Answer:

- Enzyme inhibition assays : For HIV-1 reverse transcriptase, competitive binding studies using radiolabeled substrates (e.g., ³H-dGTP) quantify inhibition potency. IC₅₀ values are derived from dose-response curves .

- Molecular docking : Utilize crystal structures (e.g., PDB entries) to model interactions with target proteins. Software like AutoDock Vina or Schrödinger Suite predicts binding modes and affinity .

Reaction Mechanism Elucidation

Q. Q4. How can the reaction mechanisms of this compound in cross-coupling reactions be investigated?

Methodological Answer:

- Kinetic studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates.

- Isotopic labeling : Use deuterated reagents (e.g., D₂O) to trace proton transfer steps in acid/base-mediated reactions .

- DFT calculations : Gaussian or ORCA software models transition states and energy barriers, validating proposed pathways .

Advanced Synthetic Optimization

Q. Q5. What strategies improve yield in large-scale synthesis of this compound derivatives?

Methodological Answer:

- Catalyst screening : Test Pd/C, Ni, or Cu catalysts for hydrogenation efficiency. For example, Pd/C in THF achieves >99% conversion in alkynol reductions .

- Solvent optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance reaction scalability .

- Flow chemistry : Continuous flow systems minimize side reactions and improve heat transfer for exothermic steps .

Data Reproducibility Challenges

Q. Q6. How can researchers address variability in spectroscopic data for this compound analogs?

Methodological Answer:

- Standardized protocols : Adopt identical NMR parameters (e.g., 500 MHz, CDCl₃ solvent) across labs.

- Reference compounds : Use commercially available pyridin-2-ol derivatives (e.g., 3-Iodo-5-(trifluoromethyl)pyridin-2-ol) as internal standards .

- Collaborative validation : Share raw data (e.g., .dx NMR files) via platforms like Zenodo for peer verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.